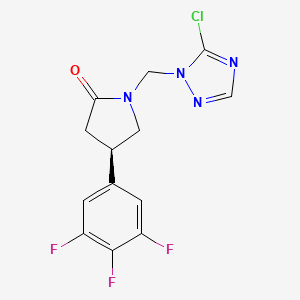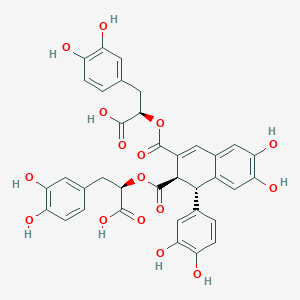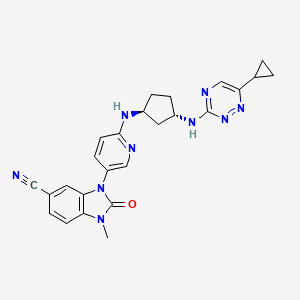
Pcsk9-IN-26
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pcsk9-IN-26 is a compound that acts as an inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9). PCSK9 is a protein that plays a crucial role in cholesterol metabolism by binding to low-density lipoprotein receptors (LDLR) on the surface of liver cells, leading to their degradation. By inhibiting PCSK9, this compound helps in reducing the levels of low-density lipoprotein cholesterol (LDL-C) in the blood, which is beneficial for preventing cardiovascular diseases .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pcsk9-IN-26 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. general methods for synthesizing PCSK9 inhibitors involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound follows standard pharmaceutical manufacturing practices, including large-scale synthesis, purification, and quality control. The compound is typically produced in specialized facilities that adhere to Good Manufacturing Practices (GMP) to ensure the safety and efficacy of the final product .
化学反応の分析
Types of Reactions
Pcsk9-IN-26 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: this compound can be reduced to form reduced derivatives.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by others
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced derivatives .
科学的研究の応用
Pcsk9-IN-26 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of PCSK9 and its effects on cholesterol metabolism.
Biology: Employed in research to understand the role of PCSK9 in cellular processes and its interactions with other proteins.
Medicine: Investigated for its potential therapeutic applications in lowering LDL-C levels and preventing cardiovascular diseases.
Industry: Utilized in the development of new drugs targeting PCSK9 for the treatment of hypercholesterolemia and related conditions .
作用機序
Pcsk9-IN-26 exerts its effects by binding to PCSK9 and preventing it from interacting with LDL receptors on the surface of liver cells. This inhibition leads to an increase in the number of LDL receptors available to clear LDL-C from the bloodstream, thereby reducing LDL-C levels. The molecular targets of this compound include the active site of PCSK9, and the pathways involved are related to cholesterol metabolism and cardiovascular health .
類似化合物との比較
Similar Compounds
Similar compounds to Pcsk9-IN-26 include:
Alirocumab: A monoclonal antibody that inhibits PCSK9.
Evolocumab: Another monoclonal antibody targeting PCSK9.
Inclisiran: A small interfering RNA that reduces the production of PCSK9
Uniqueness
This compound is unique in its specific chemical structure and mode of action compared to other PCSK9 inhibitors. While monoclonal antibodies like alirocumab and evolocumab directly bind to PCSK9, this compound may offer different pharmacokinetic properties and potential advantages in terms of oral bioavailability and ease of administration .
特性
分子式 |
C25H25N9O |
|---|---|
分子量 |
467.5 g/mol |
IUPAC名 |
3-[6-[[(1S,3S)-3-[(6-cyclopropyl-1,2,4-triazin-3-yl)amino]cyclopentyl]amino]pyridin-3-yl]-1-methyl-2-oxobenzimidazole-5-carbonitrile |
InChI |
InChI=1S/C25H25N9O/c1-33-21-8-2-15(12-26)10-22(21)34(25(33)35)19-7-9-23(27-13-19)29-17-5-6-18(11-17)30-24-28-14-20(31-32-24)16-3-4-16/h2,7-10,13-14,16-18H,3-6,11H2,1H3,(H,27,29)(H,28,30,32)/t17-,18-/m0/s1 |
InChIキー |
KGCMCDSSNKQQML-ROUUACIJSA-N |
異性体SMILES |
CN1C2=C(C=C(C=C2)C#N)N(C1=O)C3=CN=C(C=C3)N[C@H]4CC[C@@H](C4)NC5=NC=C(N=N5)C6CC6 |
正規SMILES |
CN1C2=C(C=C(C=C2)C#N)N(C1=O)C3=CN=C(C=C3)NC4CCC(C4)NC5=NC=C(N=N5)C6CC6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


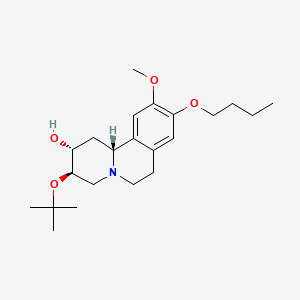
![N-cyclohexylcyclohexanamine;(2R,3R)-3-hydroxy-2-methyl-3-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]propanoic acid](/img/structure/B12373068.png)

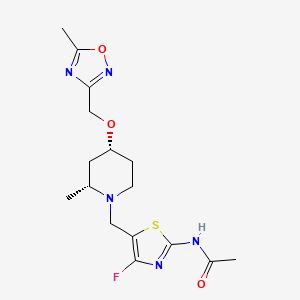
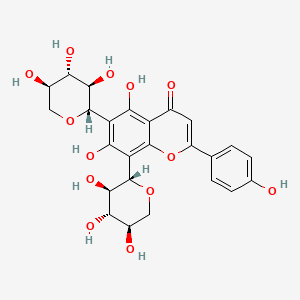


![2-[4-[6-[[5-[(2-chloro-6-methylphenyl)carbamoyl]-1,3-thiazol-2-yl]amino]-2-methylpyrimidin-4-yl]piperazin-1-yl]ethyl (2S)-2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]propanoate](/img/structure/B12373096.png)
